
2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a type of aromatic amide, and a 1,2,3-triazole ring, which is a type of heterocyclic compound . The compound also contains a bromine atom, which is often used in organic synthesis due to its reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles . The benzamide moiety could be introduced through a nucleophilic acyl substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide and triazole moieties. The benzamide moiety would consist of a benzene ring attached to a carbonyl group (C=O), which is in turn attached to an amine group (NH2). The triazole ring would consist of a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
As a compound containing both a benzamide and a triazole moiety, “2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide” could potentially undergo a variety of chemical reactions. The benzamide moiety could undergo reactions typical of amides, such as hydrolysis or reduction . The triazole ring could potentially participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide” would depend on the specific structure of the compound. For example, the presence of the bromine atom could increase the compound’s reactivity .Scientific Research Applications
Intermolecular Interactions and Structural Analysis
- The synthesis and X-ray structure characterization of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide derivatives have been detailed, highlighting their crystal packing stabilized mainly by hydrogen bonds and π-interactions, which are crucial for understanding molecular assembly and designing new compounds (Saeed et al., 2020).
Synthesis Methods
- Practical synthesis methods for creating structurally related compounds with potential biological activities have been developed, such as orally active CCR5 antagonists, demonstrating the versatility of these chemical frameworks in drug development (Ikemoto et al., 2005).
Chemical Properties and Reactions
- Studies on solid-phase synthesis and the chemical properties of related heterocyclic compounds have expanded the understanding of their reactivity and potential applications in creating complex molecular architectures (Kočí & Krchňák, 2010).
Crystal Structures and DFT Studies
- The crystal structures and DFT studies of 1,2,3-triazoles have been analyzed, providing insights into the molecular electrostatic potential and stability, which are essential for designing molecules with specific properties (Ahmed et al., 2016).
Anticancer Activity
- Research into N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides has shown that certain derivatives exhibit significant anticancer activity, underscoring the therapeutic potential of these compounds (Ravinaik et al., 2021).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, many triazole-containing compounds show versatile biological activities and are used in a variety of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its potential uses, particularly in the field of medicinal chemistry given the known biological activities of triazole-containing compounds . Additionally, research could be conducted to optimize the synthesis of this compound and to explore its reactivity and properties in more detail.
properties
IUPAC Name |
2-bromo-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c18-15-9-5-4-8-14(15)17(23)21-16(12-22-19-10-11-20-22)13-6-2-1-3-7-13/h1-11,16H,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEKZLGMKDOTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

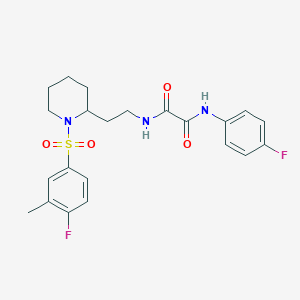
![2-(5-Chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2725919.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2725920.png)
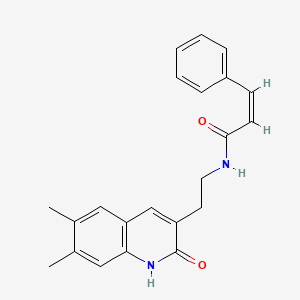


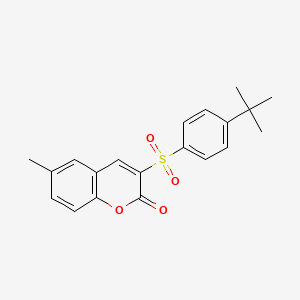
![4-(3-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2725928.png)
![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B2725929.png)
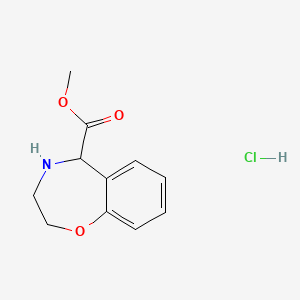
![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one hydrochloride](/img/structure/B2725934.png)
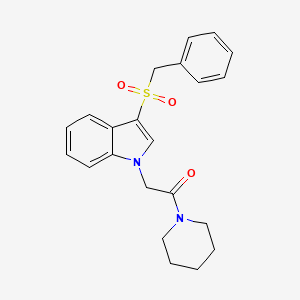
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2725938.png)
![1-(4-bromo-2-fluorobenzyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2725939.png)